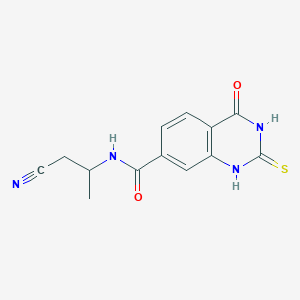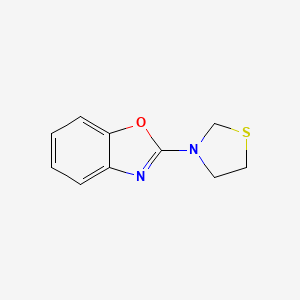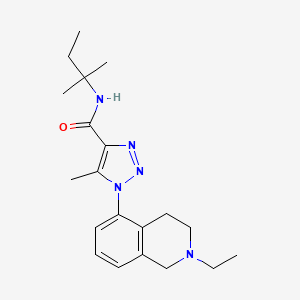
2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has shown promise in the treatment of Alzheimer's disease and other neurodegenerative disorders. In oncology, 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has been studied for its potential as an anti-cancer agent. In cardiology, 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has been studied for its potential to regulate blood pressure and improve cardiovascular health.
Mécanisme D'action
The mechanism of action of 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid may increase the levels of acetylcholine in the brain, which could improve cognitive function. 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has also been shown to activate certain receptors in the body, such as the peroxisome proliferator-activated receptor gamma (PPARγ), which could have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has been shown to improve cognitive function, reduce inflammation, and regulate blood pressure. 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid in lab experiments is its potential as a therapeutic agent in various fields of medicine. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of using 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid in lab experiments is its limited availability, which could make it difficult to conduct large-scale studies.
Orientations Futures
There are several future directions for research on 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid. One area of focus could be the development of 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of focus could be the development of 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further research could be conducted to elucidate the mechanism of action of 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid and its potential effects on other physiological systems in the body.
Méthodes De Synthèse
The synthesis of 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 1-methyl-4-nitropyrazole with 2-phenoxyethanol to form 2-(2-phenoxyethyl)-1-methyl-4-nitropyrazole. This intermediate product is then reduced using sodium borohydride to produce 2-(2-phenoxyethyl)-1-methyl-4-aminopyrazole. The final step involves the reaction of 2-(2-phenoxyethyl)-1-methyl-4-aminopyrazole with ethyl 3-oxo-4-(2-phenoxyethyl)butanoate to form 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid.
Propriétés
IUPAC Name |
2-(1-methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-19-11-12(10-18-19)16-14(17(22)23)9-15(21)20(16)7-8-24-13-5-3-2-4-6-13/h2-6,10-11,14,16H,7-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUKGODZFNTHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CC(=O)N2CCOC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)

![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)

![7-[(4-bromo-2-fluorophenyl)methyl]-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573075.png)

![N-(3-cyanothiophen-2-yl)-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7573089.png)

![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573107.png)
![3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B7573110.png)